3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxyphenyl group, and a morpholinoethyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amidation: The intermediate is then reacted with morpholine to form 2-(4-methoxyphenyl)-2-morpholinoethylamine.
Final Coupling: The final step involves the coupling of the amine intermediate with 3-chlorobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-chloro-N-(2-(4-hydroxyphenyl)-2-morpholinoethyl)benzamide.
Reduction: Formation of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide.
Substitution: Formation of 3-azido-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide or 3-thio-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide.
Scientific Research Applications
3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets within cells. It may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes involved in cellular signaling pathways.
Modulation of Receptors: Interacting with cell surface receptors to modulate their activity and influence cellular responses.
Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-N-(3-chloro-4-methoxyphenyl)benzamide
- N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
Uniqueness
3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of both a morpholinoethyl group and a methoxyphenyl group, which confer distinct chemical properties and biological activities. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACSVOUACKLPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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